molecular formula C15H23ClN2O2 B1466440 N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride CAS No. 1220037-30-8

N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Cat. No. B1466440
CAS RN: 1220037-30-8
M. Wt: 298.81 g/mol
InChI Key: CMEWRLVPQCDHPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is C15H23ClN2O2. More detailed structural information may be available in specialized chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride include its molecular weight and formula. More detailed properties like melting point, boiling point, and density may be available in specialized chemical databases .

Scientific Research Applications

Bioorganic Chemistry Applications

N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives show potential as novel anxiolytics with modest affinity for neurokinin NK-1 and 2 receptors, which play roles in mood and emotion regulation (Kordik et al., 2006). This highlights the compound's relevance in studying anxiety disorders.

Molecular Structure Analysis

Research on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives through synthesis and single crystal XRD studies reveal their interactions with DNA and proteins. These compounds interact with calf thymus DNA via intercalation, indicating potential applications in molecular biology and genetics (Raj, 2020).

Pharmacology

The compound's structure has been utilized in the synthesis of active pharmacological agents. For instance, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus exhibit antibacterial activity, suggesting its use in developing new antimicrobial drugs (Iqbal et al., 2017). Similarly, research into the metabolic pathways of certain drugs in human liver microsomes involves analogs of this compound, highlighting its role in understanding drug metabolism (Sasaki et al., 2001).

Environmental Science

Investigations into the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes discuss compounds with similar structures. This research provides insights into the environmental and health impacts of these herbicides, contributing to safer agricultural practices (Coleman et al., 2000).

properties

IUPAC Name

N-[3-(2-piperidin-3-ylethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-5-2-6-15(10-14)19-9-7-13-4-3-8-16-11-13;/h2,5-6,10,13,16H,3-4,7-9,11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEWRLVPQCDHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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